1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]-
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Overview
Description
1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]- is a heterocyclic organic compound that features a pyrrole ring. Pyrroles are a class of compounds known for their aromaticity and are found in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a dihydropyrrole moiety attached to the main pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]- can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of pyrroles often involves the use of metal-catalyzed reactions. For example, a stable manganese complex can catalyze the conversion of primary diols and amines to 2,5-unsubstituted pyrroles in the absence of organic solvents . This method is highly selective and avoids the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation over palladium on carbon.
Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted pyrroles, which can be further functionalized for use in pharmaceuticals and other applications.
Scientific Research Applications
1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
276239-53-3 |
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Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3,3,5-trimethyl-2-(1H-pyrrol-2-ylmethyl)-2,4-dihydropyrrole |
InChI |
InChI=1S/C12H18N2/c1-9-8-12(2,3)11(14-9)7-10-5-4-6-13-10/h4-6,11,13H,7-8H2,1-3H3 |
InChI Key |
ZXTDAUSDNUVPOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(C(C1)(C)C)CC2=CC=CN2 |
Origin of Product |
United States |
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